Purpurediolin
Description
Purpurediolin is a cytotoxic adjacent bis-tetrahydrofuran (THF) annonaceous acetogenin isolated from the seeds of Annona purpurea, a plant traditionally used in Mexican folk medicine for its therapeutic properties . Structurally, it features two adjacent THF rings flanked by hydroxyl groups and a terminal α,β-unsaturated γ-lactone moiety, characteristic of acetogenins . This compound demonstrates potent cytotoxicity against six human solid tumor cell lines, including biphasic mesothelioma (MSTO-211H) and cervix adenocarcinoma (HeLa), with mechanisms linked to mitochondrial complex I inhibition, disrupting cellular ATP production . Its discovery in 1998 marked a significant contribution to the study of bioactive natural products in oncology .
Properties
Molecular Formula |
C37H66O8 |
|---|---|
Molecular Weight |
638.9 g/mol |
IUPAC Name |
(2S)-4-[(13R)-13-hydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1S,5R,6S)-1,5,6-trihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O8/c1-3-4-13-18-29(38)30(39)20-16-21-32(41)34-23-25-36(45-34)35-24-22-33(44-35)31(40)19-15-12-10-8-6-5-7-9-11-14-17-28-26-27(2)43-37(28)42/h26-27,29-36,38-41H,3-25H2,1-2H3/t27-,29-,30+,31+,32-,33+,34+,35+,36+/m0/s1 |
InChI Key |
SWLPIUHJTSWWOJ-MKQHPUIBSA-N |
Isomeric SMILES |
CCCCC[C@@H]([C@@H](CCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O)O)O |
Canonical SMILES |
CCCCCC(C(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O)O |
Synonyms |
purpurediolin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Annonaceous acetogenins share a core structure of a long aliphatic chain with oxygenated functional groups (e.g., THF rings, hydroxyls, lactones) but differ in substituent positions, stereochemistry, and bioactivity. Below is a detailed comparison of purpurediolin with structurally and functionally related analogs:
Structural Features
*IC₅₀ ranges are approximate due to variability in assay conditions.
Key Differences in Bioactivity
- Potency: Bullatacin exhibits 10–100× greater potency than this compound, attributed to its mono-THF configuration enhancing mitochondrial targeting .
- Selectivity : this compound and purpurenin show broader cytotoxicity across solid tumors, while squamocin is more selective for leukemia cells .
- Mechanistic Nuances: Compounds with adjacent bis-THF rings (e.g., this compound, annoglaucin) induce faster ATP depletion compared to mono-THF analogs, likely due to improved membrane permeability .
Research Findings and Clinical Implications
- Toxicity Concerns : All bis-THF acetogenins, including this compound, exhibit neurotoxic effects at high doses, limiting their clinical use without structural optimization .
- Synthetic Derivatives : Semi-synthetic modifications of this compound’s hydroxyl groups have improved its bioavailability and reduced off-target toxicity in preclinical trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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